Famotidine

Description

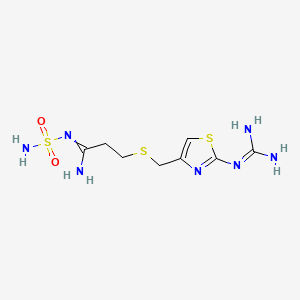

Structure

3D Structure

Propriétés

IUPAC Name |

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFQPHANEAPEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N7O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Development of Famotidine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famotidine (B1672045), a potent and highly selective histamine (B1213489) H2 receptor antagonist, represents a significant milestone in the pharmacological management of acid-related gastrointestinal disorders. Developed by Yamanouchi Pharmaceutical Co. and first marketed in 1981, its discovery was a result of systematic structure-activity relationship studies aimed at improving upon the first-generation H2 antagonist, cimetidine (B194882). By replacing the imidazole (B134444) ring of cimetidine with a 2-guanidinothiazole ring, researchers achieved a substantial increase in potency and a favorable safety profile.[1] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, synthesis, and clinical evaluation of famotidine, presenting key quantitative data, experimental methodologies, and visual representations of its developmental pathway and pharmacological action.

Introduction: The Quest for a Superior H2 Antagonist

The development of histamine H2 receptor antagonists revolutionized the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD).[2][3] Following the success of cimetidine, the first clinically used H2 blocker, research efforts focused on developing second-generation antagonists with improved potency, longer duration of action, and fewer side effects.[3] Yamanouchi Pharmaceutical Co. in Japan led one such effort, which culminated in the synthesis of famotidine.

The key innovation in famotidine's structure was the replacement of the imidazole moiety of cimetidine with a non-imidazole, polar, hydrogen-bonding group.[1] This modification was based on extensive structure-activity relationship (SAR) studies which indicated that the imidazole ring was not essential for H2 receptor antagonism and that alternative heterocyclic structures could lead to more potent compounds.[4][5]

Mechanism of Action: Selective Histamine H2 Receptor Blockade

Famotidine is a competitive antagonist of histamine at the H2 receptors located on the basolateral membrane of gastric parietal cells.[6] The binding of histamine to these receptors stimulates the production of cyclic AMP (cAMP), which in turn activates the proton pump (H+/K+ ATPase) to secrete gastric acid into the stomach lumen.[7][8] By blocking the H2 receptor, famotidine prevents this signaling cascade, leading to a potent and sustained inhibition of both basal and stimulated gastric acid secretion.[9]

Famotidine exhibits high selectivity for H2 receptors, with negligible affinity for H1 or H3 receptors.[9] Its potency is significantly greater than that of earlier H2 antagonists.[1]

Signaling Pathway of Gastric Acid Secretion and Famotidine Inhibition

Caption: Famotidine competitively inhibits the H2 receptor on parietal cells, blocking the histamine-induced pathway of gastric acid secretion.

Data Presentation: Quantitative Overview

Famotidine's development was supported by extensive preclinical and clinical data demonstrating its superior potency and favorable pharmacokinetic profile.

Table 1: Comparative Potency of H2 Receptor Antagonists

| Compound | In Vitro Potency (pA2) in Guinea Pig Atria | Relative Potency (vs. Cimetidine) |

| Cimetidine | - | 1 |

| Ranitidine | - | 4-10 |

| Famotidine | 8.33[9] | 20-50[10] |

Table 2: Pharmacokinetic Properties of Famotidine

| Parameter | Value | Reference(s) |

| Bioavailability | 40-45% | [11] |

| Protein Binding | 15-20% | [6] |

| Volume of Distribution | 1.0-1.3 L/kg | [6] |

| Elimination Half-life | 2.5-3.5 hours | [6] |

| Metabolism | Minimal first-pass metabolism | [6] |

| Excretion | Primarily renal | [6] |

Table 3: Clinical Efficacy of Famotidine in GERD (Dose-Ranging Study)

| Treatment Group | Complete Daytime Heartburn Relief | Complete Endoscopic Healing |

| Placebo | - | - |

| Famotidine 40 mg HS | 42% | Significantly greater than placebo |

| Famotidine 20 mg BID | 56% | Numerically superior to 40 mg HS |

| Data from a multicenter, placebo-controlled study.[12] |

Table 4: Dose-Response of Oral Famotidine on Intragastric pH

| Famotidine Dose | Mean Intragastric pH (1.7-3.2 hours post-dose) |

| Placebo | 1.0 - 1.3 |

| 0.5 mg | 1.1 - 1.4 |

| 2.5 mg | 1.4 - 1.7 |

| 5.0 mg | 1.7 - 2.1 |

| 10.0 mg | 2.0 - 2.3 |

| Data from a double-blind, randomized, placebo-controlled trial in healthy male subjects.[1] |

Experimental Protocols

The development of famotidine involved a series of key experiments to characterize its pharmacological activity.

In Vitro H2 Receptor Antagonist Activity

Objective: To determine the potency and selectivity of famotidine as an H2 receptor antagonist.

Methodology (based on published studies): [4][9]

-

Tissue Preparation: Isolated guinea pig right atria were suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2.

-

Histamine Stimulation: Cumulative concentration-response curves to histamine were obtained to establish a baseline.

-

Antagonist Incubation: Tissues were incubated with varying concentrations of famotidine for a predetermined period.

-

Repeat Histamine Stimulation: A second cumulative concentration-response curve to histamine was generated in the presence of famotidine.

-

Data Analysis: The Schild plot analysis was used to determine the pA2 value, a measure of the antagonist's affinity for the receptor. A higher pA2 value indicates greater potency.

In Vivo Inhibition of Gastric Acid Secretion

Objective: To evaluate the in vivo efficacy of famotidine in inhibiting gastric acid secretion.

Methodology (based on published studies): [4][13]

-

Animal Model: Anesthetized dogs or cats with gastric fistulas were used.

-

Stimulation of Acid Secretion: Gastric acid secretion was stimulated by continuous intravenous infusion of a secretagogue, such as histamine or pentagastrin.

-

Drug Administration: Famotidine was administered intravenously or orally at various doses.

-

Gastric Juice Collection: Gastric juice samples were collected at regular intervals, and the volume and acid concentration were measured.

-

Data Analysis: The percentage inhibition of gastric acid output was calculated by comparing the acid secretion rates before and after famotidine administration. Dose-response curves were constructed to determine the ED50 (the dose required to produce 50% of the maximal effect).

Chemical Synthesis of Famotidine

The synthesis of famotidine is a multi-step process. One reported synthetic route is as follows:[5]

-

Reaction of 1,3-dichloroacetone (B141476) with two molecules of thiourea (B124793) to form S-(2-aminothiazol-4-yl-methyl)isothiourea.

-

Reaction with 2-chloropropionitrile (B155132) to yield S-(2-aminothiazol-4-yl-methyl)-2-cyanoethane.

-

Reaction with benzoylisothiocyanate to produce a benzoylthiourea (B1224501) derivative.

-

S-methylation with methyliodide followed by cleavage with ammonia (B1221849) to give 3-[[[2-(aminomethyl)amino]-4-thiazolyl]-methyl]thio]ethylcyanide.

-

Methanolysis of the nitrile group to form an iminoether, which is then reacted with sulfonamide to produce famotidine.

Famotidine Synthesis Workflow

Caption: A high-level overview of a synthetic pathway for famotidine.

Clinical Development and Approval

The clinical development of famotidine involved a series of Phase I, II, and III trials to establish its safety and efficacy in humans.

Famotidine Clinical Development Pipeline

Caption: The phased clinical development process of famotidine from preclinical research to market approval.

Phase I studies in healthy volunteers confirmed the pharmacokinetic profile of famotidine and established its safety at therapeutic doses.[1] Phase II and III trials in patients with gastric and duodenal ulcers and GERD demonstrated the efficacy of famotidine in promoting healing and providing symptom relief.[12] These studies established the optimal dosing regimens for various indications.[11] Famotidine was first launched in Japan in 1985 as an injectable for upper gastrointestinal hemorrhage and Zollinger-Ellison syndrome, followed by its oral formulation launch in 1986 for GERD.

Conclusion

The discovery and development of famotidine represent a significant advancement in the field of gastroenterology. Through a rational drug design approach, scientists at Yamanouchi Pharmaceutical Co. successfully created a highly potent and selective H2 receptor antagonist with a favorable safety and pharmacokinetic profile. The comprehensive preclinical and clinical evaluation of famotidine has solidified its role as a cornerstone in the management of acid-related disorders for several decades. This technical guide has provided an overview of the key scientific and clinical milestones in the history of famotidine, highlighting the data-driven approach that led to its successful development and enduring clinical utility.

References

- 1. Pharmacodynamics and dose-response relationship of famotidine: a double-blind randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perspectives in Drug Development and Clinical Pharmacology: The Discovery of Histamine H1 and H2 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FAMOTIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. The Efficacy of Famotidine in Improvement of Outcomes in Hospitalized COVID-19 Patients: A Phase III Randomized Clinical Trial - Journal of Research in Applied and Basic Medical Sciences [ijrabms.umsu.ac.ir]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal [mdpi.com]

- 9. Pharmacology of the novel H2 antagonist famotidine: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Famotidine relieves symptoms of gastroesophageal reflux disease and heals erosions and ulcerations. Results of a multicenter, placebo-controlled, dose-ranging study. USA Merck Gastroesophageal Reflux Disease Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Famotidine, a new H2-receptor antagonist. Effect on parietal, nonparietal, and pepsin secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Molecular Interactions of Famotidine with Gastric Parietal Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Famotidine (B1672045), a potent histamine (B1213489) H2 receptor antagonist, remains a cornerstone in the management of acid-related gastrointestinal disorders. Its therapeutic efficacy is rooted in its specific interaction with parietal cells, the primary producers of gastric acid. This technical guide provides a comprehensive examination of the molecular mechanism of action of famotidine on these specialized epithelial cells. We will delve into the intricate signaling pathways that govern acid secretion, the precise molecular interactions of famotidine with the H2 receptor, and the downstream consequences on cellular function. This document synthesizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biochemical processes to offer a thorough resource for professionals in the field of pharmacology and drug development.

Introduction

Gastric acid, primarily hydrochloric acid (HCl), is a critical component of the digestive process, facilitating protein breakdown and providing a first line of defense against ingested pathogens. The secretion of this potent acid is a tightly regulated process orchestrated by the parietal cells located in the oxyntic glands of the stomach lining. Dysregulation of acid secretion can lead to a spectrum of pathologies, including peptic ulcer disease and gastroesophageal reflux disease (GERD). Famotidine, a member of the H2-receptor antagonist class of drugs, exerts its therapeutic effect by directly modulating the activity of parietal cells to reduce gastric acid output.[][2][3] Understanding the precise mechanism of this interaction is paramount for the rational design of novel anti-secretory agents and for optimizing existing therapeutic strategies.

The Parietal Cell: A Hub of Gastric Acid Secretion

Parietal cells are highly specialized cells characterized by an extensive intracellular canalicular network.[4] The final step in acid secretion is catalyzed by the H+/K+-ATPase proton pump, which is localized to the apical membrane of these canaliculi.[4][5] In a resting state, the proton pumps are sequestered within cytoplasmic tubulovesicles.[5] Upon stimulation, these tubulovesicles fuse with the canalicular membrane, dramatically increasing the surface area for acid secretion and positioning the H+/K+-ATPase to pump hydrogen ions into the gastric lumen.[4][5]

The activity of the parietal cell is governed by a complex interplay of neural, hormonal, and paracrine signals. The primary secretagogues include acetylcholine (B1216132) (released from vagal nerve endings), gastrin (a hormone secreted by G cells), and histamine (a paracrine agent released from enterochromaffin-like (ECL) cells).[4][6] While acetylcholine and gastrin primarily signal through calcium-dependent pathways, histamine is the most potent direct stimulant of the parietal cell, acting via the histamine H2 receptor.[6][7]

The Histamine H2 Receptor Signaling Cascade

The histamine H2 receptor is a G-protein coupled receptor (GPCR) located on the basolateral membrane of parietal cells.[2][6] Its activation by histamine initiates a canonical intracellular signaling cascade that culminates in the activation of the H+/K+-ATPase proton pump.

As depicted in the diagram, the binding of histamine to the H2 receptor leads to the activation of the stimulatory G-protein, Gs.[6] This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][8] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[8][9] PKA then phosphorylates a series of downstream protein targets, which orchestrates the translocation and fusion of tubulovesicles containing the H+/K+-ATPase to the apical membrane, ultimately leading to the secretion of H+ ions into the gastric lumen.[5][9]

Famotidine's Mechanism of Action: Competitive Antagonism

Famotidine functions as a potent and selective competitive antagonist of the histamine H2 receptor.[][2] This means that famotidine binds reversibly to the same site on the H2 receptor as histamine but does not activate the receptor. By occupying the receptor binding site, famotidine prevents histamine from binding and initiating the downstream signaling cascade that leads to acid secretion.[3][8] This competitive inhibition effectively reduces both basal and stimulated gastric acid secretion, including that triggered by food, caffeine, and pentagastrin.[][2]

References

- 2. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Famotidine Explained: Acid Control with a Broader Impact - Eureka Blog [eureka.patsnap.com]

- 4. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Calcium signaling mechanisms in the gastric parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Famotidine? [synapse.patsnap.com]

- 9. sites.lsa.umich.edu [sites.lsa.umich.edu]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Famotidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famotidine (B1672045) is a potent and highly selective histamine (B1213489) H2 receptor antagonist widely utilized in the management of acid-related gastrointestinal disorders. Its therapeutic efficacy is intrinsically linked to its unique molecular architecture and specific chemical properties. This technical guide provides a comprehensive analysis of famotidine's molecular structure, key physicochemical characteristics, synthesis, and mechanism of action. Detailed experimental protocols for its analysis and the elucidation of its properties are also presented, alongside visualizations of its synthesis and signaling pathways to facilitate a deeper understanding for research and development professionals.

Molecular Structure and Chemical Identity

Famotidine, with the systematic IUPAC name 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide, is a complex molecule featuring a guanidinothiazole core.[1] This heterocyclic system is a significant departure from the imidazole (B134444) or furan (B31954) rings found in earlier H2 antagonists like cimetidine (B194882) and ranitidine, respectively, and is a key contributor to its high potency and selectivity.[2][3]

The empirical formula of famotidine is C8H15N7O2S3, and it has a molecular weight of approximately 337.45 g/mol .[1] The structure incorporates several key functional groups that dictate its chemical behavior and biological activity: a guanidine (B92328) group, a thiazole (B1198619) ring, a thioether linkage, and a sulfamoyl-substituted amidine group.

Physicochemical Properties

The physicochemical properties of famotidine are crucial for its formulation, absorption, distribution, and ultimately, its therapeutic effect. A summary of these properties is provided in the table below.

| Property | Value | Experimental Method(s) | Reference(s) |

| Melting Point | 163-164 °C | Not specified | [1] |

| pKa | ~6.7 | Potentiometric Titration | [4] |

| Water Solubility | Very slightly soluble | Not specified | [1] |

| LogP (Octanol/Water) | -0.6 to -0.8 | Shake-Flask Method | [1] |

| Appearance | White to pale yellow crystalline powder | Visual Inspection | [1] |

Chemical Synthesis of Famotidine

The synthesis of famotidine is a multi-step process that involves the construction of the key guanidinothiazole intermediate followed by the attachment of the side chain. While several synthetic routes have been developed, a common pathway is outlined below. The synthesis commences with the reaction of 1,3-dichloroacetone (B141476) with two molecules of thiourea (B124793) to form S-(2-aminothiazol-4-yl-methyl)isothiourea.[5] This intermediate is then reacted with 3-chloropropionitrile. The resulting compound undergoes further reactions, including the introduction of the guanidino group and the final formation of the sulfamoyl-substituted amidine side chain to yield famotidine.[5]

Mechanism of Action: H2 Receptor Antagonism

Famotidine exerts its pharmacological effect as a competitive antagonist at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[6][7] In the physiological state, the binding of histamine to these Gs-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various proteins that promote the translocation and activation of the H+/K+-ATPase proton pump at the apical membrane of the parietal cell.[8] This proton pump is the final step in the secretion of gastric acid into the stomach lumen.

By competitively inhibiting the binding of histamine to the H2 receptor, famotidine effectively blocks this signaling cascade.[7] This results in a reduction of intracellular cAMP, decreased PKA activity, and consequently, diminished proton pump activity.[8] The net effect is a potent and prolonged inhibition of both basal and stimulated gastric acid secretion.[6]

References

- 1. Famotidine | C8H15N7O2S3 | CID 5702160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology of H2-receptor antagonists: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. FAMOTIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Famotidine Explained: Acid Control with a Broader Impact - Eureka Blog [eureka.patsnap.com]

- 8. H2 Receptor Antagonists | Pharmacology Mentor [pharmacologymentor.com]

The Pharmacodynamics of Famotidine on Gastric Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Famotidine (B1672045), a potent and highly selective histamine (B1213489) H2-receptor antagonist, plays a crucial role in the management of acid-related gastrointestinal disorders. Its primary pharmacodynamic effect is the competitive inhibition of histamine binding to H2 receptors on gastric parietal cells, leading to a significant reduction in gastric acid secretion. This technical guide provides an in-depth analysis of the pharmacodynamics of famotidine, focusing on its mechanism of action, dose-dependent effects on basal and stimulated acid output, and the methodologies employed to evaluate its efficacy. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.

Introduction

Gastric acid secretion is a complex physiological process primarily regulated by histamine, acetylcholine, and gastrin. Histamine, released from enterochromaffin-like (ECL) cells, is a major stimulant of acid production through its interaction with H2 receptors on parietal cells. Famotidine, a second-generation H2-receptor antagonist, was developed to offer a more potent and longer-lasting inhibition of gastric acid secretion compared to its predecessors, such as cimetidine (B194882) and ranitidine.[1] Understanding the intricate pharmacodynamics of famotidine is essential for optimizing its clinical use and for the development of novel acid-suppressing therapies.

Mechanism of Action: Histamine H2-Receptor Blockade

Famotidine exerts its acid-suppressing effects by acting as a competitive antagonist at the histamine H2 receptor on the basolateral membrane of gastric parietal cells.[2][3] This action prevents histamine from binding to the receptor and initiating the intracellular signaling cascade that leads to acid secretion.

Signaling Pathway of Histamine-Stimulated Acid Secretion

The binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR), activates a Gs protein subunit.[4][5] This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] Elevated intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates various intracellular proteins, ultimately leading to the activation of the H+/K+-ATPase proton pump on the apical membrane of the parietal cell.[6] This proton pump is the final step in the secretion of hydrogen ions (protons) into the gastric lumen, which combine with chloride ions to form hydrochloric acid.

Famotidine competitively and reversibly binds to the H2 receptor, thereby blocking histamine-induced activation of this signaling pathway.[7][8] This results in a dose-dependent reduction in both the volume and acidity of gastric secretions.[2][9]

Figure 1: Signaling pathway of histamine-stimulated gastric acid secretion and the inhibitory action of famotidine.

Quantitative Pharmacodynamic Data

The following tables summarize the dose-dependent effects of famotidine on various parameters of gastric acid secretion, as reported in key clinical studies.

Table 1: Effect of Oral Famotidine on Basal and Nocturnal Gastric Acid Secretion

| Dose | Inhibition of Basal Secretion | Inhibition of Nocturnal Secretion | Duration of Action | Reference |

| 5 mg | Dose-dependent | - | - | [10][11] |

| 10 mg | 69% (fasting nocturnal) | - | - | [12] |

| 20 mg | 86% (fasting nocturnal) | - | 10-12 hours | [10][12] |

| 40 mg | 83-94% (fasting nocturnal) | 94% | 10-12 hours | [10][12][13] |

Table 2: Effect of Oral Famotidine on Stimulated Gastric Acid Secretion

| Stimulant | Famotidine Dose | Inhibition of Stimulated Secretion | Time to Peak Effect | Reference |

| Pentagastrin (B549294) | 5 mg | 40% | 1-3 hours | [14] |

| Pentagastrin | 10 mg | 70% | 1-3 hours | [14] |

| Pentagastrin | 20 mg | 90% | 1-3 hours | [14] |

| Meal | 10 mg | 45% (at 12 noon meal) | 1-3 hours | [12] |

| Meal | 20 mg | 75% (at 12 noon meal) | 1-3 hours | [12] |

| Meal | 40 mg | 85% (at 12 noon meal) | 1-3 hours | [12] |

Table 3: Effect of Intravenous Famotidine on Pentagastrin-Stimulated Gastric Acid Secretion

| Famotidine Infusion Rate | Inhibition of Pentagastrin-Stimulated Secretion (0.1 µg/kg/hr) | Inhibition of Pentagastrin-Stimulated Secretion (2.0 µg/kg/hr) | Reference |

| 4.3 µg/kg/hr | 50% | 25% | [15] |

| 38.7 µg/kg/hr | 92-96% | 92-96% | [15] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the pharmacodynamics of famotidine.

Measurement of Basal and Stimulated Gastric Acid Output

This invasive method directly quantifies the amount of acid secreted by the stomach.

Protocol:

-

Patient Preparation: The subject fasts overnight.[10][12] Any medications that could interfere with gastric acid secretion are withheld for a specified period.[7]

-

Nasogastric Tube Insertion: A nasogastric tube is inserted into the stomach, with its position confirmed, often by fluoroscopy, to ensure it is in the antrum.[10][16]

-

Basal Acid Output (BAO) Collection: Gastric contents are continuously aspirated for one hour, typically in 15-minute intervals.[2][16] The volume of each sample is recorded.

-

Stimulation: A secretagogue, most commonly pentagastrin (a synthetic analog of gastrin), is administered, typically at a dose of 6 µg/kg intramuscularly or subcutaneously.[2][10][12]

-

Maximal Acid Output (MAO) Collection: Following stimulation, gastric juice is collected for another hour, again in 15-minute intervals.[2][16]

-

Sample Analysis: The pH of each collected sample is measured. The acid concentration is determined by titration with a standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 mol/L) to a neutral pH, often using a color indicator like phenolphthalein.[2][17]

-

Calculation: Acid output is calculated for each interval and expressed as millimoles of HCl per hour (mmol/hr).[2] The BAO is the total acid output during the basal collection period, and the MAO is the total acid output during the stimulated collection period.[2]

Figure 2: Experimental workflow for measuring basal and stimulated gastric acid output.

24-Hour Ambulatory Intragastric pH Monitoring

This less invasive method provides a continuous record of gastric acidity over a 24-hour period, reflecting real-world conditions.[18][19]

Protocol:

-

Patient Preparation: The patient is instructed to stop taking acid-suppressing medications for a specified period before the study (e.g., 7 days for proton pump inhibitors, 2 days for H2-receptor antagonists).[20][21] They should also avoid certain foods and drinks that can affect gastric pH.[21]

-

Catheter Placement: A thin, flexible catheter with a pH sensor at its tip is passed through the patient's nostril and positioned in the stomach, typically 5 cm below the lower esophageal sphincter.[9][19] The external end of the catheter is connected to a portable recording device.

-

Data Recording: The patient wears the recording device for 24 hours and is encouraged to maintain their normal daily activities, including eating and sleeping.[9] They are asked to keep a diary of symptoms, meals, and periods of recumbency.[22]

-

Data Analysis: After 24 hours, the recording device is returned, and the data is downloaded. The percentage of time the intragastric pH is below a certain threshold (e.g., pH < 4) is calculated, providing a measure of acid exposure.[19]

In Vitro H2-Receptor Binding and Functional Assays

These laboratory-based assays are used to determine the potency and selectivity of H2-receptor antagonists.

Protocol:

-

Cell Culture: A cell line that expresses a high level of histamine H2 receptors is used.[6]

-

Antagonist Incubation: The cells are incubated with varying concentrations of the H2-receptor antagonist (e.g., famotidine).[6]

-

Agonist Stimulation: A known H2-receptor agonist, such as histamine, is added to the cells.[6]

-

cAMP Measurement: The intracellular concentration of cAMP is measured. In the presence of an antagonist, the histamine-induced increase in cAMP will be inhibited in a dose-dependent manner.[6]

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the maximal response to the agonist (IC50) is calculated. This value is a measure of the antagonist's potency.[23]

Figure 3: Workflow for an in vitro H2-receptor functional assay.

Measurement of Pepsin Secretion

Famotidine's effect on pepsin secretion, an important digestive enzyme, is also evaluated.

Protocol:

-

Sample Collection: Gastric juice samples are collected as described in the gastric acid output protocol (Section 4.1).

-

Pepsin Assay: The proteolytic activity of pepsin in the gastric juice is determined. A common method involves using a protein substrate, such as hemoglobin or albumin.[15][24]

-

Procedure:

-

The substrate is acidified.

-

Gastric juice is added, and the mixture is incubated.

-

The reaction is stopped by adding trichloroacetic acid, which precipitates undigested protein.[15]

-

The amount of digested protein (peptides) in the supernatant is quantified, often by measuring ultraviolet absorption at 280 nm.[15]

-

-

Calculation: Pepsin output is calculated and is often proportional to the volume of gastric secretion.[14]

Conclusion

Famotidine is a highly effective inhibitor of gastric acid secretion, acting as a competitive antagonist at the histamine H2 receptor. Its pharmacodynamic profile is characterized by a potent, dose-dependent, and long-lasting reduction in both basal and stimulated acid output. The experimental methodologies detailed in this guide provide a framework for the continued investigation of famotidine and the development of new therapies for acid-related disorders. A thorough understanding of these techniques is paramount for researchers and drug development professionals working to advance the field of gastroenterology.

References

- 1. Assay of gastricsin and individual pepsins in human gastric juice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]

- 3. Quantification of pepsin A activity in canine and rat gastric juice with the chromogenic substrate azocoll - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. H2 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. hopkinsmedicine.org [hopkinsmedicine.org]

- 10. gpnotebook.com [gpnotebook.com]

- 11. Pharmacodynamics of famotidine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. karger.com [karger.com]

- 16. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. zona.fmed.uniba.sk [zona.fmed.uniba.sk]

- 18. Pharmacodynamics and dose-response relationship of famotidine: a double-blind randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ambulatory pH Monitoring - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 20. uclahealth.org [uclahealth.org]

- 21. nth.nhs.uk [nth.nhs.uk]

- 22. cedarvalleygi.com [cedarvalleygi.com]

- 23. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Development of method to assay pepsin activity in gastric juice [annales.sum.edu.pl]

The Uncharted Territories of Famotidine: A Technical Guide to its Biological Impact

For Immediate Release

MANHASSET, NY – Once primarily known for its role in managing gastroesophageal reflux disease, the histamine (B1213489) H2-receptor antagonist famotidine (B1672045) is now understood to influence a complex network of biological pathways, extending far beyond its conventional acid-reducing function. This technical guide provides an in-depth analysis of the molecular and cellular effects of famotidine administration, offering valuable insights for researchers, scientists, and drug development professionals. The following sections detail the core biological pathways affected by famotidine, supported by quantitative data, comprehensive experimental protocols, and detailed signaling pathway diagrams.

Core Biological Pathways Modulated by Famotidine

Famotidine's biological influence is multifaceted, primarily revolving around its interaction with the histamine H2 receptor (H2R). However, its effects cascade into several other significant signaling pathways, revealing a more complex pharmacological profile than previously appreciated.

Histamine H2 Receptor Antagonism and cAMP Pathway Inhibition

As a potent H2R antagonist, famotidine competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[1] This is its primary and most well-understood mechanism of action. The activation of H2R by histamine typically triggers a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[1] Elevated cAMP activates protein kinase A (PKA), ultimately stimulating the H+/K+ ATPase proton pump and leading to gastric acid secretion.[1] Famotidine effectively blocks this entire sequence of events.

Famotidine has been shown to act as an inverse agonist at the H2R, meaning it not only blocks the action of agonists but also reduces the basal, unstimulated activity of the receptor, leading to a decrease in basal cAMP levels.[2][3]

Biased Agonism: A Dichotomous Role in ERK1/2 Signaling

Intriguingly, while famotidine acts as an inverse agonist for the G-protein-dependent cAMP pathway, it exhibits agonist activity towards G-protein-independent signaling pathways, a phenomenon known as biased agonism.[2][3] Specifically, famotidine has been demonstrated to induce the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][3] This activation mimics the effect of histamine and other H2R agonists.[2] The famotidine-induced ERK1/2 activation has been observed in both transfected HEK293T cells and endogenously in human gastric adenocarcinoma cells (AGS).[2][3] This biased signaling suggests that famotidine can selectively activate certain cellular responses while inhibiting others, all through the same receptor.

Anti-Inflammatory Effects via the Vagus Nerve and α7nAChR Signaling

A significant and more recently elucidated aspect of famotidine's activity is its potent anti-inflammatory effects, which are mediated through a neuro-immune pathway. Famotidine has been shown to activate the inflammatory reflex, a neural circuit that involves the vagus nerve.[4][5][6] This activation leads to the release of acetylcholine (B1216132), which then interacts with α7 nicotinic acetylcholine receptors (α7nAChR) on immune cells, such as macrophages.[4][5] This interaction ultimately inhibits the production and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5] This mechanism is independent of mast cells.[5][6]

Modulation of Toll-Like Receptor 3 (TLR3)-Mediated Inflammatory Signaling

In the context of viral infections, such as SARS-CoV-2, famotidine has been shown to inhibit Toll-like receptor 3 (TLR3)-mediated inflammatory signaling.[7] TLR3 recognizes viral double-stranded RNA and triggers a signaling cascade that leads to the activation of transcription factors like IRF3 and NF-κB, resulting in the production of antiviral and inflammatory mediators.[7] Famotidine treatment has been found to inhibit the histamine-induced expression of TLR3.[7] By reducing TLR3 levels, famotidine can dampen the downstream signaling pathways, leading to decreased production of inflammatory cytokines like CCL2 and IL-6.[7]

Quantitative Data Summary

The following table summarizes the key quantitative effects of famotidine administration on various biological markers, as reported in the cited literature.

| Biological Pathway | Marker | Cell/Animal Model | Famotidine Concentration/Dose | Observed Effect | Citation |

| cAMP Pathway | Basal cAMP Levels | HEK293T cells transfected with H2R | Concentration-dependent | Reduction in basal cAMP levels | [2] |

| Basal cAMP Levels | AGS gastric epithelial cells | 10 µM | Significant reduction in basal cAMP levels | [2] | |

| ERK1/2 Signaling | p-ERK Levels | HEK293T cells transfected with H2R | 10 µM | Rapid increase in p-ERK levels, maximum at 5 min | [2] |

| p-ERK Levels | AGS gastric epithelial cells | Not specified | Increment in ERK phosphorylation | [2] | |

| Anti-inflammatory Pathway | Serum TNF-α | C57BL/6 mice (LPS-induced) | 4 mg/kg (IP) | ~40% reduction | [5] |

| Splenic TNF-α | C57BL/6 mice (LPS-induced) | 4 mg/kg (IP) | ~65% reduction | [5] | |

| Serum IL-6 | C57BL/6 mice (LPS-induced) | 4 mg/kg (IP) | ~40% reduction | [5] | |

| Splenic IL-6 | C57BL/6 mice (LPS-induced) | 4 mg/kg (IP) | ~50% reduction | [5] | |

| Serum TNF-α | C57BL/6 mice (LPS-induced) | 0.4 mg/kg (ICV) | ~75% reduction | [5] | |

| Splenic TNF-α | C57BL/6 mice (LPS-induced) | 0.4 mg/kg (ICV) | ~84% reduction | [5] | |

| TLR3 Signaling | CCL2 and IL-6 expression | SARS-CoV-2-infected Caco2 cells | Not specified | Reduced expression levels | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological effects of famotidine.

cAMP Accumulation Assay

-

Objective: To measure the effect of famotidine on intracellular cAMP levels.

-

Cell Lines: HEK293T cells transfected with the histamine H2 receptor or AGS human gastric adenocarcinoma cells.

-

Protocol:

-

Cells are seeded in appropriate culture plates and grown to a suitable confluency.

-

Cells are pre-treated with or without forskolin (B1673556) (an adenylyl cyclase activator) for a specified duration.

-

Famotidine is added at various concentrations and incubated for a defined period (e.g., 9 minutes).

-

The reaction is stopped, and cells are lysed.

-

Intracellular cAMP levels are determined using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) based kit.

-

Data is normalized to the protein concentration in each sample.

-

ERK1/2 Phosphorylation Assay (Western Blot)

-

Objective: To determine the effect of famotidine on the phosphorylation of ERK1/2.

-

Cell Lines: HEK293T cells transfected with H2R or AGS cells.

-

Protocol:

-

Cells are cultured to near confluence and then serum-starved for several hours to reduce basal ERK phosphorylation.

-

Cells are treated with famotidine at various concentrations for different time points (e.g., 5 minutes).

-

Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard assay (e.g., Bradford assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The membrane is then stripped and re-probed with an antibody for total ERK1/2 to ensure equal protein loading.

-

Densitometric analysis is performed to quantify the ratio of p-ERK to total ERK.

-

In Vivo Cytokine Measurement in a Mouse Model of Endotoxemia

-

Objective: To assess the anti-inflammatory effects of famotidine in vivo.

-

Animal Model: C57BL/6 mice.

-

Protocol:

-

Mice are administered famotidine (e.g., 0.4 or 4 mg/kg) via intraperitoneal (IP) or intracerebroventricular (ICV) injection.

-

After a specified pre-treatment time (e.g., 30 minutes), mice are challenged with lipopolysaccharide (LPS) (e.g., 7 mg/kg, IP) to induce a cytokine storm.

-

At a defined time point post-LPS injection (e.g., 2.5 hours), blood is collected via cardiac puncture, and spleens are harvested.

-

Serum is separated from the blood. Spleens are homogenized in a buffer containing protease inhibitors.

-

The concentrations of TNF-α and IL-6 in the serum and spleen homogenates are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Protein concentration in the spleen homogenates is determined to normalize cytokine levels.

-

Visualizing the Pathways: Signaling Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key biological pathways affected by famotidine administration.

Conclusion

The expanding understanding of famotidine's biological activities presents exciting opportunities for drug repurposing and the development of novel therapeutic strategies. Its ability to act as a biased agonist and its profound anti-inflammatory effects through neuro-immune modulation highlight the need for further investigation into its full therapeutic potential. This guide serves as a foundational resource for researchers and drug development professionals to explore these uncharted territories of famotidine's pharmacology.

References

- 1. Against the Storm with the Vagus Nerve | CorTec | Thinking ahead – Innovation in Neurotechnology [cortec-neuro.com]

- 2. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Famotidine inhibits toll-like receptor 3-mediated inflammatory signaling in SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Famotidine inhibits toll-like receptor 3-mediated inflammatory signaling in SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

Famotidine's Potential Anti-Inflammatory Effects: A Technical Guide

Executive Summary: Famotidine (B1672045), a well-established histamine (B1213489) H2 receptor (H2R) antagonist, is primarily recognized for its role in reducing gastric acid secretion. However, a growing body of preclinical and clinical evidence reveals its potential anti-inflammatory properties, independent of its effects on H2R in the gastrointestinal tract. This guide provides a detailed examination of the core mechanisms, experimental data, and relevant protocols associated with famotidine's anti-inflammatory actions. The primary mechanism involves the stimulation of the vagus nerve's cholinergic anti-inflammatory pathway, leading to a reduction in pro-inflammatory cytokine release. This central nervous system-mediated effect is distinct from the canonical H2R antagonism and is not replicated by other H2R antagonists like cimetidine (B194882) or ranitidine. Additionally, alternative mechanisms, such as the modulation of Toll-like receptor 3 (TLR3) signaling, have been proposed. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of famotidine as a potential anti-inflammatory agent.

Introduction: Famotidine and the Inflammatory Landscape

Famotidine is a competitive H2R antagonist widely used for the treatment of conditions related to excess stomach acid, such as gastroesophageal reflux disease (GERD) and peptic ulcers.[1][2][3] While its acid-suppressing function is well-documented, recent investigations, particularly spurred by observations during the COVID-19 pandemic, have illuminated a novel role for famotidine in modulating the body's inflammatory response.[4][5] Severe illnesses like COVID-19 and sepsis are often characterized by a hyperinflammatory state known as a "cytokine storm," where an excessive release of inflammatory proteins leads to significant morbidity and mortality.[6][7] Observational studies and clinical trials have suggested that high-dose famotidine may attenuate disease severity and improve outcomes in such conditions, pointing towards an underlying anti-inflammatory mechanism of action.[4][8] This guide delves into the technical details of this non-canonical function of famotidine.

Core Anti-inflammatory Mechanism: The Cholinergic Anti-inflammatory Pathway

The principal anti-inflammatory effect of famotidine is not a direct action on immune cells but is instead mediated through a neural circuit known as the inflammatory reflex or the cholinergic anti-inflammatory pathway.[9][10]

Key findings indicate:

-

Vagus Nerve Stimulation: Famotidine indirectly stimulates the vagus nerve, a major nerve that connects the brain to various organs in the body.[6][11]

-

Central Nervous System (CNS) Action: The anti-inflammatory effect is more potent when famotidine is administered directly into the central nervous system (intracerebroventricularly) compared to peripheral administration (intraperitoneally), suggesting a primary site of action within the brain.[9][12][13]

-

Cholinergic Signaling: Vagus nerve activation leads to the release of acetylcholine (B1216132), which then interacts with alpha 7 nicotinic acetylcholine receptors (α7nAChR) present on the surface of cytokine-producing cells, such as macrophages.[9][12]

-

Cytokine Suppression: The activation of α7nAChR inhibits the release of key pro-inflammatory cytokines, notably Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][9][11]

-

H2R-Independent Effect: This anti-inflammatory activity is not shared by other H2R antagonists like cimetidine and ranitidine, indicating an "off-target" effect of famotidine that is independent of H2 receptor blockade.[9][12]

-

Mast Cell Independence: The effect is not dependent on mast cells, which are typically associated with histamine release.[7][9][12]

This vagus nerve-dependent mechanism represents a significant departure from famotidine's known pharmacology and positions it as a potential neuromodulatory anti-inflammatory drug.

Figure 1: Proposed signaling pathway for famotidine's primary anti-inflammatory effect.

Experimental Evidence

Preclinical In Vivo Data

Studies using a murine model of lipopolysaccharide (LPS)-induced endotoxemia, which mimics a cytokine storm, have provided the most robust evidence for famotidine's anti-inflammatory effects.

| Study Parameter | Treatment Group | Outcome Measure | Result | Citation |

| Cytokine Reduction | Famotidine (4 mg/kg, IP) vs. Vehicle | Serum TNF-α | ~40% reduction | [9][14] |

| Famotidine (4 mg/kg, IP) vs. Vehicle | Splenic TNF-α | ~65% reduction | [9][14] | |

| Famotidine (4 mg/kg, IP) vs. Vehicle | Serum IL-6 | ~40% reduction | [9][14] | |

| Famotidine (4 mg/kg, IP) vs. Vehicle | Splenic IL-6 | ~50% reduction | [9][14] | |

| Famotidine (4mg/kg, IP) vs. Vehicle | Serum TNF-α | 1,491 pg/ml → 1,060 pg/ml | [13] | |

| Survival Improvement | Famotidine vs. PBS Control | Two-Week Survival | 100% vs. 70% | [13] |

| Mechanism Validation | Famotidine in Vagotomized Mice | Serum TNF-α | Anti-inflammatory effect abolished | [9][13] |

| Famotidine in α7nAChR Knockout Mice | Serum TNF-α | Anti-inflammatory effect abolished | [7][9] |

Table 1: Summary of Quantitative In Vivo Data on Famotidine's Anti-inflammatory Effects.

In Vitro Mechanistic Studies

To distinguish between a direct and indirect effect, in vitro studies were conducted on immune cells. Famotidine, at concentrations up to 30 μM, did not significantly inhibit LPS-induced release of TNF-α and IL-6 in murine macrophage-like RAW 264.7 cells or in primary mouse macrophages.[9] This crucial finding supports the hypothesis that famotidine's anti-inflammatory action is not due to a direct effect on macrophages but is mediated by an upstream pathway, consistent with the proposed vagus nerve mechanism.[9]

Clinical Observations

A phase 2, randomized, double-blind, placebo-controlled trial investigated the effects of high-dose oral famotidine (80 mg, three times daily for 14 days) in non-hospitalized, unvaccinated adults with COVID-19.[8] The study demonstrated that famotidine was safe and well-tolerated.[4][8] While the primary endpoint of time to symptom resolution was not statistically improved, the rate of symptom resolution was significantly better in the famotidine group.[8]

| Study Parameter | Famotidine Group | Placebo Group | P-value | Citation |

| Time to 50% Symptom Score Reduction | 8.2 days | 11.4 days | <0.0001 (for rate of resolution) | [8] |

| Interferon Alpha (Day 7) | Fewer patients with detectable levels | More patients with detectable levels | 0.04 | [8] |

Table 2: Key Findings from a Phase 2 Clinical Trial of Famotidine in COVID-19 Patients.

These clinical results suggest that famotidine leads to an earlier resolution of inflammation and symptoms in a real-world disease context.[5][8]

Alternative and Context-Dependent Inflammatory Mechanisms

While the vagus nerve pathway is the most extensively documented, other mechanisms may contribute to or, in some cases, contradict famotidine's anti-inflammatory profile.

Histamine-Induced TLR3 Signaling

In the context of SARS-CoV-2 infection, an alternative mechanism has been proposed. Research indicates that famotidine can inhibit histamine-induced expression of Toll-like receptor 3 (TLR3) in infected cells.[15][16] This action reduces TLR3-dependent signaling that activates the IRF3 and NF-κB pathways, which are critical for inflammatory responses.[15] Consequently, famotidine-treated cells showed lower expression of inflammatory mediators like CCL-2 and IL-6, which are drivers of cytokine storm.[15] This suggests a direct, on-target (H2R-mediated) effect that may be relevant in specific viral infections where histamine and TLR3 signaling are upregulated.[16]

Pro-inflammatory Effects in Gastric Cancer Cells (Pyroptosis)

In contrast to its anti-inflammatory effects in systemic inflammation, one study found that famotidine can promote inflammation in gastric cancer cells.[17] The study reported that famotidine treatment triggered pyroptosis—a highly inflammatory form of programmed cell death—by activating the NLPR3 inflammasome.[17] This led to the maturation and secretion of the pro-inflammatory cytokine IL-18.[17] This finding highlights that the immunological effects of famotidine may be context-dependent, potentially exerting opposing effects in different cell types and disease states.

Figure 2: Logical relationship of famotidine's diverse immunological effects.

Key Experimental Protocols

The following sections outline the methodologies for the key experiments used to elucidate famotidine's anti-inflammatory effects.

Murine Model of LPS-Induced Cytokine Storm

This in vivo model is used to induce a systemic inflammatory response akin to sepsis or cytokine storm.

-

Animals: Male C57BL/6 mice (8-12 weeks old) are used. The genetic background is critical as different strains have varying susceptibility to LPS.[5]

-

Acclimation: Animals are acclimated for at least one week under standard housing conditions.

-

Treatment Administration: Famotidine (e.g., 4 mg/kg) or vehicle (e.g., sterile PBS) is administered via intraperitoneal (IP) injection.

-

LPS Challenge: 30 minutes after treatment, mice are injected intraperitoneally with a sublethal dose of LPS (e.g., 7-10 mg/kg BW, from E. coli O55:B5).[5]

-

Sample Collection: At a predetermined time point (e.g., 2.5 hours post-LPS, a peak time for TNF and IL-6), mice are euthanized.[9] Blood is collected via cardiac puncture for serum separation, and spleens are harvested.

-

Analysis: Serum and spleen homogenates are analyzed for cytokine concentrations using ELISA. For survival studies, animals are monitored for up to 14 days.[13]

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying protein levels in biological samples. The protocol for a commercial mouse TNF-α or IL-6 kit is as follows:

-

Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for the target cytokine (e.g., mouse TNF-α).

-

Standard Curve: A series of standards with known cytokine concentrations are prepared by serial dilution to create a standard curve for quantification.

-

Sample Addition: 50 µL of Assay Diluent is added to each well, followed by 50 µL of the standards, controls, or prepared biological samples (e.g., serum). The plate is sealed and incubated for 2 hours at room temperature.[17]

-

Conjugate Addition: Wells are washed, and 100 µL of a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. The plate is sealed and incubated for another 1-2 hours.[13][17]

-

Substrate Reaction: After another wash step, 100 µL of a substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a color change. This is incubated for 30 minutes in the dark.[13]

-

Reaction Stoppage & Reading: 50-100 µL of a stop solution is added to each well, changing the color from blue to yellow. The absorbance is read at 450 nm using a microplate reader.[13]

-

Calculation: The concentration of the cytokine in the samples is calculated by interpolating their absorbance values against the standard curve.

Surgical Subdiaphragmatic Vagotomy in Mice

This surgical procedure is performed to sever the vagus nerve below the diaphragm, which is essential to prove the nerve's involvement in the observed anti-inflammatory effect.

-

Anesthesia: The mouse is anesthetized using isoflurane (B1672236) or a ketamine/xylazine cocktail.[6][9] Anesthesia depth is monitored via the toe-pinch reflex.

-

Surgical Preparation: The abdominal area is shaved and sterilized. The mouse is placed in dorsal recumbency.

-

Incision: A midline abdominal incision (~1 cm) is made below the xiphoid process.

-

Exposure: The liver is gently retracted to expose the subdiaphragmatic esophagus.

-

Vagotomy: Using a surgical microscope, the ventral and dorsal branches of the vagus nerve are identified as they run along the esophagus. Both branches are carefully isolated and transected.[14] For sham surgery, the nerves are exposed but left intact.

-

Closure: The abdominal wall and skin are closed with sutures.

-

Recovery: Mice are allowed to recover for approximately 14 days before being used in experiments. A successful vagotomy is often confirmed by observing an enlarged stomach post-mortem.[14]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bilateral subdiaphragmatic truncal vagotomy and pyloroplasty [bio-protocol.org]

- 5. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Subdiaphragmatic Vagotomy [protocols.io]

- 8. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Subdiaphragmatic Vagotomy With Pyloroplasty Ameliorates the Obesity Caused by Genetic Deletion of the Melanocortin 4 Receptor in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]

- 11. bdbiosciences.com [bdbiosciences.com]

- 12. Effects of Subdiaphragmatic Vagotomy in the MPTP-induced Neurotoxicity in the Striatum and Colon of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rndsystems.com [rndsystems.com]

- 15. mdpi.com [mdpi.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Neuroprotective Properties of Famotidine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the current understanding of famotidine's neuroprotective effects, detailing its proposed mechanisms of action, summarizing key experimental findings, and providing detailed methodologies for the cited experiments.

Introduction

Famotidine (B1672045), a potent and selective histamine (B1213489) H2 receptor antagonist, is widely utilized for the treatment of conditions related to gastric acid secretion.[1][][3] Beyond its well-established gastrointestinal applications, an emerging body of evidence suggests that famotidine possesses neuroprotective properties, potentially offering therapeutic avenues for a range of neurological and neuropsychiatric disorders. While its ability to cross the blood-brain barrier has been a subject of some debate, studies indicate that it can penetrate the central nervous system (CNS), particularly at higher doses.[4][5][6][7] This guide synthesizes the current research on famotidine's neuroprotective actions, focusing on its influence on neuroinflammation, oxidative stress, and key signaling pathways implicated in neuronal survival.

Proposed Mechanisms of Neuroprotection

Famotidine's neuroprotective effects appear to be multifactorial, extending beyond its primary function as an H2 receptor antagonist. Several key mechanisms have been proposed and are supported by preclinical and, in some cases, clinical data.

Attenuation of Neuroinflammation via Vagus Nerve Stimulation

A significant proposed mechanism for famotidine's anti-inflammatory effects within the CNS is its ability to activate the cholinergic anti-inflammatory pathway via the vagus nerve.[4][8][9][10] This action is notably independent of its H2 receptor antagonism, as other H2 blockers like cimetidine (B194882) and ranitidine (B14927) do not produce the same effect.[4][9][10]

The proposed pathway is as follows:

-

Famotidine acts on the CNS to stimulate the vagus nerve.[4][10]

-

Efferent signals from the vagus nerve lead to cholinergic signal transduction.[4]

-

This signaling activates α7 nicotinic acetylcholine (B1216132) receptors (α7nAChR) on cytokine-producing cells, such as microglia and macrophages.[4][8]

-

Activation of α7nAChR inhibits the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), thereby attenuating the cytokine storm and reducing neuroinflammation.[4][9][10]

Evidence supporting this pathway comes from studies where the anti-inflammatory effects of famotidine were abolished by vagotomy or in α7nAChR knockout mice.[4][8][10] Furthermore, intracerebroventricular (ICV) administration of famotidine was found to be significantly more potent than intraperitoneal (IP) administration, suggesting a central mechanism of action.[4][9][10]

Figure 1: Famotidine's activation of the vagus nerve inflammatory reflex.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

Famotidine has been shown to exert neuroprotective effects through the modulation of the Akt/GSK-3β/β-catenin signaling pathway.[11][12] Specifically, famotidine appears to inhibit the activity of GSK-3β, an enzyme implicated in the pathophysiology of several neurodegenerative and psychiatric disorders, including Alzheimer's disease and schizophrenia.[11][12][13]

In cellular models using SH-SY5Y neuroblastoma cells, the NMDA antagonist MK-801 induced neuronal death, which was associated with increased GSK-3β activity.[12] Pre-treatment with famotidine prevented this MK-801-induced cell death by inhibiting GSK-3β activity, an effect that was independent of its action on histamine receptors.[12] This suggests a direct or indirect inhibitory effect on this key signaling molecule, promoting cell survival.

Figure 2: Famotidine's modulation of the Akt/GSK-3β/β-catenin pathway.

Antioxidant Properties

Famotidine has demonstrated antioxidant capabilities, which contribute to its neuroprotective profile. It has been shown to mitigate oxidative stress by reducing lipid peroxidation and increasing the activity of antioxidant enzymes.[13][14][15] In animal models of Alzheimer's disease, famotidine treatment led to a significant decrease in the oxidative stress marker malondialdehyde (MDA) and an increase in the antioxidant mediator superoxide (B77818) dismutase (SOD).[15] This scavenging of reactive oxygen species, particularly hydroxyl radicals, may be a clinically significant off-target effect that helps reduce inflammation and cellular damage in the CNS.[16][17]

Summary of Preclinical Evidence

The neuroprotective potential of famotidine is supported by data from various preclinical models, ranging from Alzheimer's disease to systemic inflammation.

In Vivo Animal Models

-

Alzheimer's Disease Models: In mouse models of Alzheimer's disease induced by scopolamine (B1681570) or aluminum chloride, famotidine administration improved learning and memory impairments as assessed by behavioral tests like the Y-maze and Novel Object Recognition Test.[13][14][15] These cognitive improvements were accompanied by a reduction in brain levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), a decrease in acetylcholinesterase and GSK-3β levels, and a mitigation of oxidative stress.[13][14][15]

-

Systemic Inflammation (Cytokine Storm) Model: In a murine model of lipopolysaccharide (LPS)-induced cytokine storm, intraperitoneal administration of famotidine significantly reduced serum and splenic concentrations of TNF-α and IL-6, leading to improved survival rates.[4][9][10]

In Vitro Cellular Models

-

Neuroblastoma Cell Line (SH-SY5Y): In studies using the SH-SY5Y human neuroblastoma cell line, famotidine demonstrated a protective effect against toxicity induced by the NMDA receptor antagonist MK-801.[12] This protection was linked to the inhibition of GSK-3β activity and modulation of the Akt/GSK-3β/β-catenin signaling pathway.[12]

Quantitative Data from Key Studies

The following tables summarize the quantitative findings from preclinical studies investigating the neuroprotective effects of famotidine.

Table 1: Effects of Famotidine on Inflammatory Cytokines in Animal Models

| Model | Treatment Group | Cytokine | Result | Reference |

| Scopolamine-induced Alzheimer's (Mouse) | Famotidine (40 mg/kg/day, i.p.) | TNF-α, IL-6, IL-1β | Significant decrease vs. Scopolamine group | [15] |

| LPS-induced Cytokine Storm (Mouse) | Famotidine (4 mg/kg, i.p.) | Serum TNF-α & IL-6 | Significant reduction vs. LPS group | [4][9][10] |

| AlCl₃-induced Alzheimer's (Rat) | Famotidine | IL-6 | Significant lowering of levels | [13] |

Table 2: Effects of Famotidine on Oxidative Stress Markers in Animal Models

| Model | Treatment Group | Marker | Result | Reference |

| Scopolamine-induced Alzheimer's (Mouse) | Famotidine (40 mg/kg/day, i.p.) | SOD | Significant increase vs. Scopolamine group | [15] |

| Scopolamine-induced Alzheimer's (Mouse) | Famotidine (40 mg/kg/day, i.p.) | MDA | Significant decrease vs. Scopolamine group | [15] |

| AlCl₃-induced Alzheimer's (Rat) | Famotidine | Lipid Peroxidation | Decrease in lipid peroxidation | [13] |

Table 3: Effects of Famotidine on Behavioral and Cognitive Outcomes

| Model | Treatment Group | Behavioral Test | Outcome | Reference |

| Scopolamine-induced Alzheimer's (Mouse) | Famotidine (40 mg/kg/day, i.p.) | Y-Maze Test | Significant improvement in behavior and memory | [14][15] |

| Scopolamine-induced Alzheimer's (Mouse) | Famotidine (40 mg/kg/day, i.p.) | Novel Object Recognition | Significant improvement in behavior and memory | [14][15] |

| AlCl₃-induced Alzheimer's (Rat) | Famotidine | Morris Water Maze | Dose-dependent improvement | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the literature.

General In Vivo Experimental Workflow

Figure 3: General workflow for in vivo neuroprotection studies.

Scopolamine-Induced Alzheimer's Disease Model in Mice

-

Animals: Swiss Webster albino mice are used.[15]

-

Grouping: Mice are divided into at least four groups: (1) Control, (2) Scopolamine-only (induction group), (3) Famotidine + Scopolamine, (4) Positive Control (e.g., Donepezil) + Scopolamine.[14]

-

Induction: To induce Alzheimer's-like features, scopolamine is administered at a dose of 1 mg/kg via intraperitoneal (i.p.) injection once daily for 7 consecutive days.[14][15]

-

Treatment: The famotidine group receives the drug prophylactically for 14 days prior to scopolamine induction and then concurrently with scopolamine for the subsequent 7 days. A typical dose is 40 mg/kg/day, administered i.p.[14][15]

-

Assessment: Following the treatment period, behavioral parameters are assessed using tests such as the Y-maze and Novel Object Recognition Test. Subsequently, brain tissue is collected for biochemical analysis of inflammatory cytokines and oxidative stress markers.[14][15]

Morris Water Maze (MWM) Protocol

The MWM is a standard test for assessing spatial learning and memory.[18][19][20]

-

Apparatus: A large circular pool (e.g., 1.5-2.0 meters in diameter) is filled with water made opaque with non-toxic white paint or non-fat dry milk.[20][21] A small escape platform is hidden 1-2 cm below the water's surface in one of the four designated quadrants.[20][21] The room should contain various extra-maze visual cues for spatial navigation.[18]

-

Acquisition Phase (Training):

-

Mice are subjected to a series of training trials (e.g., 4 trials per day for 4-5 days).

-

For each trial, the mouse is placed into the water at one of four quasi-random start positions, facing the pool wall.[21]

-

The mouse is allowed a set time (e.g., 60 or 90 seconds) to locate the hidden platform.[18][21] The time taken to find the platform (escape latency) is recorded.

-

If the mouse fails to find the platform within the allotted time, it is gently guided to it and allowed to remain there for 15-30 seconds.[18]

-

-

Probe Trial (Memory Test):

-

24 hours after the final training trial, the escape platform is removed from the pool.

-

The mouse is placed in the pool for a single trial (e.g., 60 seconds).

-

A video tracking system records the mouse's swim path. Key parameters measured include the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.[22]

-

Cell Viability Assay in SH-SY5Y Cells

-

Cell Culture: SH-SY5Y human neuroblastoma cells are cultured under standard conditions.

-

Toxicity Induction: Neuronal toxicity is induced by exposing the cells to MK-801.[12]

-

Treatment: Cells are pre-treated with various concentrations of famotidine, a positive control (e.g., olanzapine), or a specific GSK-3β inhibitor (e.g., SB 415286) prior to the addition of MK-801.[12]

-

Assessment: Cell viability is measured using methods such as the real-time cell analysis (xCELLigence) system or MTT assay. Protein and gene expression of Akt, GSK-3β, and β-catenin are determined by Western blotting and RT-PCR, respectively.[12]

Discussion and Future Directions

The evidence presented in this guide strongly suggests that famotidine has neuroprotective properties that are mediated through multiple, potentially interacting, mechanisms. Its ability to modulate neuroinflammation via the vagus nerve and inhibit GSK-3β are particularly compelling off-target effects. However, it is important to note that some clinical data have been conflicting. For instance, while some studies suggest benefits in neuropsychiatric conditions like schizophrenia,[7][23] others have failed to show efficacy in treating levodopa-induced dyskinesia in Parkinson's disease.[6][24] Additionally, there are reports of CNS adverse effects like delirium, particularly in elderly patients or those with renal impairment.[25][26]

Future research should focus on:

-

Dose-Response Relationships: Elucidating the optimal dosing required to achieve neuroprotective effects in the CNS, which may be higher than standard gastrointestinal doses.

-

Targeted Delivery: Developing methods to enhance famotidine's delivery across the blood-brain barrier to increase its efficacy and minimize peripheral side effects.

-

Clinical Trials: Conducting robust, placebo-controlled clinical trials in specific neurodegenerative and neuroinflammatory disorders to validate these promising preclinical findings.

References

- 1. Famotidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Famotidine (Pepcid, Zantac 360): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fiercepharma.com [fiercepharma.com]

- 6. Famotidine, a Histamine H2 Receptor Antagonist, Does Not Reduce Levodopa‐Induced Dyskinesia in Parkinson's Disease: A Proof‐of‐Concept Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Famotidine as an adjunct treatment of resistant schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. researchgate.net [researchgate.net]

- 10. Famotidine activates the vagus nerve inflammatory reflex to attenuate cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Famotidine has a neuroprotective effect on MK-801 induced toxicity via the Akt/GSK-3β/β-catenin signaling pathway in the SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel insights into famotidine as a GSK-3β inhibitor: An explorative study in aluminium chloride-induced Alzheimer's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effect of Famotidine in Mouse Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effect of famotidine on cognitive and behavioral dysfunctions induced in post-COVID-19 infection: A randomized, double-blind, and placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Radioprotective Effects of Vitamin C, Cimetidine, and Famotidine on Lipid Peroxidase and Hepatic Glutathione Levels in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

- 21. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. droracle.ai [droracle.ai]

- 26. KoreaMed [koreamed.org]

Methodological & Application

Application Notes: Famotidine In Vitro Assay for H2 Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famotidine (B1672045) is a potent and highly selective histamine (B1213489) H2 receptor antagonist.[1][2] It competitively inhibits the action of histamine at H2 receptors on the basolateral membrane of parietal cells, leading to a reduction in gastric acid secretion.[3] The characterization of famotidine's binding affinity to the H2 receptor is a critical step in understanding its pharmacological profile. This document provides detailed protocols for an in vitro competitive radioligand binding assay to determine the binding affinity of famotidine for the histamine H2 receptor, summarizes key binding data, and illustrates the associated signaling pathways and experimental workflows.

Data Presentation: Famotidine Binding Affinity for the H2 Receptor

The following table summarizes the quantitative data for famotidine's binding affinity to the histamine H2 receptor, as determined by in vitro radioligand binding assays.

| Parameter | Value | Species/Cell Line | Radioligand | Reference |

| Kd | 14 nM | Not Specified | Not Specified | [4] |

| IC50 | 33 nM | Not Specified | Not Specified | [4] |

| IC50 | 20 nM | CHO-K1 cells stably transfected with human H2 receptor | [3H]-Tiotidine | [3] |

| IC50 | 0.3 µM | Human fundic membranes | Not Specified | [5] |

| pA2 | 8.33 | Guinea-Pig Atrium | Not Specified | [6] |

Note: Kd (dissociation constant) is a measure of the affinity of a ligand for a receptor. IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Histamine H2 Receptor Signaling Pathways